4-{[(4-Methoxybenzyl)amino]methyl}phenol
Description
4-{[(4-Methoxybenzyl)amino]methyl}phenol is a phenolic derivative characterized by a central phenol ring substituted with a (4-methoxybenzyl)amino methyl group at the para position. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and amine groups) and lipophilicity (from the methoxybenzyl moiety).
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-[[(4-methoxyphenyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H17NO2/c1-18-15-8-4-13(5-9-15)11-16-10-12-2-6-14(17)7-3-12/h2-9,16-17H,10-11H2,1H3 |
InChI Key |
ROJHPHVNNMJBBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-{[(4-Methoxybenzyl)amino]methyl}phenol can be synthesized via the reduction of Schiff bases. The Schiff base is formed by the condensation of 4-methoxybenzaldehyde and 4-aminophenol. The reduction is typically carried out using sodium borohydride (NaBH4) as the reducing agent .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reduction processes using similar reagents like sodium borohydride or lithium aluminum hydride (LiAlH4). The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxybenzyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
4-{[(4-Methoxybenzyl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxybenzyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the methoxybenzylamino group can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The following analysis compares 4-{[(4-Methoxybenzyl)amino]methyl}phenol with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities.
Key Observations :
- Substituents on the aromatic rings (e.g., methoxy vs. methyl) significantly influence synthetic complexity. For example, imine derivatives () require milder conditions compared to Pd-catalyzed cross-couplings ().
- Plant-derived analogues like 4-(methoxymethyl)phenol are isolated via chromatographic methods, whereas synthetic analogues rely on reductive amination or condensation .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The presence of methoxy groups enhances lipophilicity (higher LogP), as seen in this compound compared to 4-(methoxymethyl)phenol.
- Imine derivatives exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .
Table 3: Reported Bioactivities
Key Observations :
- Plant-derived phenolic analogues (e.g., 4-(methoxymethyl)phenol) show direct antiproliferative effects, possibly due to redox-modulating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
